Propyl 4-bromobenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a class of organic compounds derived from benzoic acid. chemicalbull.comwikipedia.org They are formed through an esterification reaction where the hydroxyl (-OH) group of benzoic acid is replaced by an alkoxy group from an alcohol. chemicalbull.com In the case of propyl 4-bromobenzoate (B14158574), the alcohol is propanol (B110389). Benzoate esters are widely recognized for their applications in various industries, including as flavoring agents, fragrances, and preservatives. chemicalbull.comnih.gov In the realm of chemical synthesis, they serve as important intermediates for the production of more complex molecules. chemicalbull.com The fundamental structure of a benzoate ester, with its aromatic ring and ester functionality, provides a versatile scaffold for chemical modifications.
The synthesis of propyl 4-bromobenzoate can be achieved through the Fischer-Speier esterification method. smolecule.commasterorganicchemistry.comlibretexts.org This classic reaction involves treating 4-bromobenzoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used. masterorganicchemistry.commasterorganicchemistry.com
Significance as a Halogenated Organic Compound
Halogenated organic compounds are molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). scbt.comyoutube.com This class of compounds is of great importance in scientific research due to their varied chemical properties and applications. scbt.com The presence of a halogen atom, in this case, bromine, on the benzene (B151609) ring of this compound significantly influences its reactivity and physical properties.
The carbon-bromine bond in this compound is a key feature, making the compound a valuable intermediate in organic synthesis. scbt.com Halogenated compounds are frequently used in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials with specific electronic or optical properties. Furthermore, halogenated compounds are studied in environmental science to understand the impact of halogenated pollutants and to develop remediation methods. scbt.comchromatographyonline.com
Overview of Academic Research Trajectories
Academic research involving this compound and related compounds has followed several key trajectories. One major area of focus is its use as a building block in organic synthesis. For instance, derivatives of 4-bromobenzoic acid, the precursor to this compound, are used in the synthesis of pharmaceutical intermediates and other fine chemicals. guidechem.com
Research has also explored the synthesis of more complex molecules where the 4-bromobenzoate moiety is incorporated. For example, studies have detailed the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 2-oxothis compound, highlighting its role in multicomponent reactions to create sterically congested heterocyclic systems. tubitak.gov.trtubitak.gov.tr Another research avenue involves the synthesis of benzyloxy-4-oxopyridin benzoate derivatives, where 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) this compound was synthesized and characterized. nih.gov These studies underscore the utility of this compound as a versatile intermediate for creating novel compounds with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C10H11BrO2 | nih.govepa.gov |
| Molecular Weight | 243.10 g/mol | nih.gov |
| CAS Number | 53690-03-2 | nih.govchemsrc.com |
| Appearance | Clear colorless to yellow liquid | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
53690-03-2 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
propyl 4-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
QOELGLXUDGDRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 4 Bromobenzoate and Its Derivatives
Direct Esterification and Transesterification Approaches
The formation of propyl 4-bromobenzoate (B14158574) is primarily achieved through the esterification of 4-bromobenzoic acid with propanol (B110389) or via transesterification. These methods, while classic in nature, are subject to continuous refinement through the development of novel catalytic systems and a deeper understanding of reaction kinetics and parameters.
Catalytic Systems and Reaction Conditions
The direct esterification of carboxylic acids with alcohols is a reversible reaction that is typically catalyzed by an acid. mdpi.com Conventional homogeneous catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. iitm.ac.in However, these catalysts pose challenges in terms of separation, reactor corrosion, and waste generation. mdpi.com Consequently, significant research has been directed towards the development of heterogeneous acid catalysts. These solid-supported catalysts offer advantages such as easy separation from the reaction mixture, potential for reuse, and reduced environmental impact. mdpi.commdpi.com
Examples of heterogeneous catalysts applicable to esterification reactions include:
Ion exchange resins: These polymeric materials containing sulfonic acid groups have shown effectiveness in catalyzing esterification. mdpi.com
Zeolites and Metal Oxides: These materials can be engineered to possess acidic sites and offer high thermal stability. mdpi.com A study on the synthesis of methyl benzoates utilized a titanium-zirconium solid acid catalyst, highlighting the potential of mixed metal oxides. mdpi.com
Supported Protic Acids: Perchloric acid immobilized on silica gel (HClO4-SiO2) has been reported as a highly efficient and reusable catalyst for the direct esterification of various carboxylic acids and alcohols under solvent-free conditions. organic-chemistry.org
Enzymatic catalysis, particularly with immobilized lipases, presents a greener alternative. Lipases are known to catalyze esterification and transesterification reactions under mild conditions. researchgate.net For instance, a study on the synthesis of propyl benzoate (B1203000) utilized Candida cylindracea lipase immobilized on a polymer blend. researchgate.net
Transesterification, another route to propyl 4-bromobenzoate, would typically involve the reaction of an ester of 4-bromobenzoic acid (such as methyl 4-bromobenzoate) with propanol in the presence of a suitable catalyst. The same types of acid and enzyme catalysts used for direct esterification are generally applicable here.
Kinetic Studies of Esterification Reactions
Understanding the kinetics of esterification is crucial for optimizing reaction conditions and reactor design. The esterification of propanoic acid with various alcohols, including 1-propanol (B7761284), has been studied in the presence of a homogeneous catalyst (sulfuric acid). ceon.rs Such studies typically investigate the influence of temperature, catalyst concentration, and reactant molar ratios on the reaction rate.
For the lipase-catalyzed synthesis of propyl benzoate, kinetic modeling has been employed to understand the reaction mechanism. researchgate.net One study found that the reaction followed a ternary complex model where high concentrations of propanol could inhibit the lipase activity. researchgate.net The activation energy for this specific enzymatic reaction was determined to be 16.2 kcal/mol. researchgate.net These findings, while not specific to this compound, provide a valuable framework for predicting the kinetic behavior of similar esterification reactions.
Optimization of Reaction Parameters
The yield of this compound through esterification is highly dependent on several reaction parameters. Key parameters that are often optimized include:
Temperature: Increasing the reaction temperature generally increases the reaction rate. For the esterification of propanoic acid with 1-propanol, a temperature of 65°C resulted in a 96.9% yield after 210 minutes. ceon.rs
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. In the N-bromosuccinimide (NBS) catalyzed esterification of benzoic acid, 7 mol% of NBS was found to be the optimal loading. nih.gov
Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side and increase the yield of the ester.
Solvent: While some esterifications are carried out under solvent-free conditions, the choice of solvent can influence the reaction. Solvent-free conditions are often preferred for their environmental benefits and adherence to the principles of atom economy. organic-chemistry.org
A study on the lipase-catalyzed synthesis of propyl benzoate identified the optimized parameters as a substrate ratio of 1:3 (acid to alcohol), an immobilized lipase quantity of 30 mg, and a temperature of 45°C. researchgate.net
Table 1: Examples of Optimized Parameters in Esterification Reactions
| Ester Product | Catalyst | Optimized Parameter | Value | Reference |
|---|---|---|---|---|
| Propyl propanoate | H₂SO₄ | Temperature | 65°C | ceon.rs |
| Propyl propanoate | H₂SO₄ | Molar Ratio (Acid:Alcohol:Catalyst) | 1:10:0.20 | ceon.rs |
| Methyl benzoate | N-bromosuccinimide | Catalyst Loading | 7 mol% | nih.gov |
| Propyl benzoate | Immobilized Lipase (CCL) | Temperature | 45°C | researchgate.net |
| Propyl benzoate | Immobilized Lipase (CCL) | Substrate Ratio (Acid:Alcohol) | 1:3 | researchgate.net |
Catalyst Reusability and Efficiency in Esterification
A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. mdpi.com Studies have shown that solid acid catalysts, such as perchloric acid on silica gel, can be recovered and recycled for multiple reaction cycles with minimal loss of activity. organic-chemistry.org
In the context of biocatalysis, the reusability of immobilized enzymes is a key consideration. For the synthesis of propyl benzoate using immobilized Candida cylindracea lipase, the catalyst was recycled for up to four cycles, with a 40% retention of activity observed in the fourth cycle. researchgate.net Another study on a different immobilized lipase found that the catalytic activity decreased by 77% by the fifth recycle. researchgate.net The hydrophobicity of the catalyst support can also play a role in its reusability, as it can prevent the adsorption of water, a byproduct of esterification, which can hinder catalyst activity. mdpi.com
Multi-Component Reactions Incorporating this compound Motifs
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are powerful tools in synthetic chemistry for building molecular complexity. This compound motifs can be incorporated into complex heterocyclic structures, such as 1,3,4-oxadiazoles, through such reactions.
Four-Component Reaction Pathways (e.g., for 1,3,4-oxadiazole (B1194373) derivatives)
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. jchemrev.comglobalresearchonline.net Four-component reactions offer an efficient route to highly substituted 1,3,4-oxadiazole derivatives. A general pathway for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid, often followed by cyclodehydration. nih.gov
A specific example of a four-component reaction leading to 1,3,4-oxadiazole derivatives involves the reaction of an imine intermediate (generated in situ from an amine and a ketone), (N-isocyanimino)triphenylphosphorane, and an aromatic carboxylic acid. nih.gov This reaction proceeds through the formation of an iminophosphorane intermediate, which then undergoes an intramolecular aza-Wittig reaction to form the 1,3,4-oxadiazole ring. nih.gov The reactions are typically carried out under neutral conditions at room temperature and can produce excellent yields. nih.gov
While a specific four-component reaction starting with this compound is not detailed in the provided search results, a plausible pathway can be envisioned. For instance, a derivative of this compound could be used as one of the components in a reaction with an amine, a ketone, and (N-isocyanimino)triphenylphosphorane to generate a complex 1,3,4-oxadiazole structure. The synthesis of 1,3,4-oxadiazoles is often achieved through the cyclization of diacylhydrazines using various dehydrating agents. globalresearchonline.netnih.gov
Click Chemistry and Related Cycloaddition Strategies
Click chemistry provides a powerful tool for the synthesis of complex molecules from simple building blocks under mild conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the reliable formation of 1,2,3-triazole rings. nih.gov
Copper(I) catalysts are instrumental in a variety of cyclization reactions beyond the well-known CuAAC. The mechanism for copper-catalyzed amination of aryl halides, such as this compound, is often explained by the oxidative addition of the aryl halide to a LCu(I)-Nu complex, forming a LCu(III)XAr intermediate. mdpi.com This intermediate then undergoes reductive elimination to yield the C-N coupled product and regenerate the LCu(I)X catalyst. mdpi.com This fundamental transformation can be extended to intramolecular reactions, where the nucleophile and the aryl halide are part of the same molecule, leading to the formation of heterocyclic structures. The discovery that organic ligands can accelerate the rate of these reactions has significantly broadened the scope of copper catalysis, allowing for the functionalization of aryl halides with a wide array of sensitive functionalities. acs.org
The synthesis of 1,2,3-triazoles from azides and terminal acetylenes using a copper(I) catalyst is a highly efficient and dependable reaction. nih.gov This "click" reaction is a prime method for creating triazole-tethered derivatives of this compound. The process typically involves the conversion of the bromo-substituent of this compound into an azide group, which is then reacted with a terminal alkyne in the presence of a Cu(I) catalyst. Alternatively, a one-pot, three-component coupling of an aryl halide, sodium azide, and a terminal alkyne can be employed, which avoids the handling of potentially hazardous organic azides by generating them in situ. rsc.orgnih.gov This approach offers access to a diverse range of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov These triazole moieties are not merely passive linkers; they can actively bind with biological targets through dipole interactions and hydrogen bonding. nih.gov
A general scheme for this synthesis is presented below:
This compound is first converted to Propyl 4-azidobenzoate. This intermediate then undergoes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne (R-C≡CH) to yield the final 1,2,3-triazole-tethered product.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
| Propyl 4-azidobenzoate | Terminal Alkyne | Copper(I) source | 1,4-disubstituted 1,2,3-triazole | nih.govnih.gov |
| This compound, NaN₃ | Terminal Alkyne | Copper(II) sulfate on Alumina | 1,4-disubstituted 1,2,3-triazole | rsc.org |
Advanced Derivatization and Functionalization Strategies
The carbon-bromine bond in this compound is a versatile handle for introducing a wide range of functional groups through cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. researchgate.netnobelprize.org this compound, as an aryl bromide, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organic halide. libretexts.orgnih.gov It is widely used due to its mild reaction conditions and the commercial availability and low toxicity of the boronic acid reagents. nih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgnih.gov
The Negishi coupling reaction couples an organic halide with an organozinc compound. wikipedia.org This reaction is notable for its high functional group tolerance. nobelprize.org Similar to the Suzuki reaction, the mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. nobelprize.org An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides. nih.govacs.org
The table below summarizes representative conditions for these cross-coupling reactions using aryl bromides like this compound as substrates.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield | Ref. |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Triazole Ligand | NaOBu-t | Dioxane | Up to 92% | researchgate.net |
| Suzuki-Miyaura | Phenylboronic acid | Supramolecular Pd(II) complex | Na₂CO₃ | H₂O/CH₃OH | >99% | rsc.org |
| Negishi | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | - | THF/Toluene | 93-98% | nih.gov |
| Negishi | Secondary alkylzinc halide | Pd(OAc)₂ / CPhos | - | THF | High | acs.orgmit.edu |
Nucleophilic Substitution Reactions at the Ester and Aryl Halide Centers
At the Ester Center: The ester functional group in this compound can undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the propoxy group is eliminated as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com This pathway allows for the conversion of the propyl ester into other esters (transesterification), amides (aminolysis), or a carboxylate salt (saponification) upon reaction with alcohols, amines, or hydroxide ions, respectively. The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com
At the Aryl Halide Center: Nucleophilic aromatic substitution (SNAr) at the C-Br bond of this compound is more challenging. Simple aryl halides are generally resistant to nucleophilic attack because the reaction would involve the formation of a high-energy, resonance-disrupted carbanion intermediate (a Meisenheimer complex). wikipedia.orglibretexts.org Such reactions typically require either:
Activation: The presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to stabilize the negative charge of the Meisenheimer complex. libretexts.org this compound lacks this strong activation.
Forced Conditions: The use of very strong nucleophiles (e.g., amide ions) or harsh conditions of high temperature and pressure. youtube.com
Despite these difficulties, some substitutions are possible. For instance, the cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgnih.govmit.eduthiadiazole) with copper(I) cyanide demonstrates a successful nucleophilic substitution of an aromatic bromine. researchgate.net Similarly, certain bromo-substituted heterocyclic systems have been shown to participate in aromatic nucleophilic substitution with amines. researchgate.net Copper-catalyzed methods have also been developed for the coupling of aryl halides with various amines and amides, providing an alternative to direct SNAr. mdpi.comrsc.org
Modifications of the Propyl Moiety
The functionalization of the propyl group in this compound offers a direct route to a diverse range of derivatives. Traditional synthesis of the parent ester involves the esterification of 4-bromobenzoic acid with propanol. By substituting propanol with functionalized propanols, a variety of derivatives can be accessed. This approach allows for the introduction of hydroxyl, amino, and other functional groups onto the propyl chain.
For instance, the reaction of 4-bromobenzoic acid with 1,2-propanediol or 1,3-propanediol would yield hydroxythis compound isomers. Similarly, the use of 2-aminopropan-1-ol or 3-aminopropan-1-ol as the alcohol component in the esterification reaction would lead to the corresponding aminothis compound derivatives. These reactions typically proceed under standard esterification conditions, such as Fischer-Speier esterification using a strong acid catalyst (e.g., sulfuric acid) or through the use of coupling agents.
An alternative strategy involves the direct functionalization of the propyl chain of pre-synthesized this compound. This can be challenging due to the relative inertness of the alkyl C-H bonds. However, modern synthetic methods, including radical-based approaches, can offer pathways to introduce functionality.
Below is a table summarizing the synthesis of this compound derivatives through the use of functionalized propanols.
| Starting Alcohol | Resulting Derivative | Key Functional Group Introduced |
| Propan-1-ol | This compound | - |
| Propane-1,2-diol | 2-Hydroxythis compound | Hydroxyl (-OH) |
| Propane-1,3-diol | 3-Hydroxythis compound | Hydroxyl (-OH) |
| 2-Aminopropan-1-ol | 2-Aminothis compound | Amino (-NH2) |
| 3-Aminopropan-1-ol | 3-Aminothis compound | Amino (-NH2) |
Strategies for Supramolecular Diversification through Chemical Modification
The design of molecules that can self-assemble into well-defined supramolecular structures is a rapidly growing area of chemical research. The 4-bromobenzoate scaffold provides an excellent platform for crystal engineering and the development of supramolecular assemblies due to the presence of several key structural features. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that has become a powerful tool in crystal engineering. Furthermore, the aromatic ring can engage in π-π stacking interactions, and the ester group can act as a hydrogen bond acceptor.
Chemical modification of this compound can be strategically employed to introduce or modulate these non-covalent interactions, thereby directing the formation of diverse supramolecular architectures. For example, introducing hydrogen bond donors, such as hydroxyl or amide groups, onto either the propyl chain or the aromatic ring can lead to the formation of robust hydrogen-bonded networks.
One can envision synthesizing a series of derivatives where the propyl moiety is replaced by alkyl chains of varying lengths or containing different functional groups. These modifications would influence the steric and electronic properties of the molecule, leading to different packing arrangements in the solid state. For example, the introduction of a flexible alkyl chain could lead to the formation of liquid crystalline phases.
The diversification of the aromatic core, for instance, by replacing the bromo substituent with other halogens (chloro, iodo) or with functional groups capable of forming strong intermolecular interactions, would also significantly impact the resulting supramolecular structures. The interplay between halogen bonding, hydrogen bonding, and π-π stacking in these modified structures can be systematically studied to establish structure-property relationships.
Research in this area often involves the synthesis of a library of related compounds and the detailed analysis of their solid-state structures using techniques such as single-crystal X-ray diffraction. This allows for a fundamental understanding of how subtle molecular changes can lead to dramatic differences in supramolecular organization.
Photocatalytic Approaches to Functionalization
Visible-light photocatalysis has emerged as a powerful and sustainable tool for the selective functionalization of organic molecules under mild conditions. acs.org In the context of this compound, photocatalytic methods offer exciting possibilities for modifying both the aromatic ring and the propyl moiety.
One notable application is the photocatalytic hydrodefluorination of fluorinated benzoates, which suggests that the aromatic C-Br bond in this compound could be a target for photocatalytic transformations. sigmaaldrich.com For instance, photoredox catalysis could enable cross-coupling reactions at the 4-position of the benzoate ring, providing access to a wide range of biaryl and other substituted derivatives.
Furthermore, the generation of alkyl radicals from alkyl benzoates under photocatalytic conditions has been reported. nih.gov This opens up avenues for the functionalization of the propyl chain. For example, a photocatalyst could facilitate the abstraction of a hydrogen atom from the propyl group, generating a carbon-centered radical. This radical could then be trapped by various radical acceptors to introduce new functional groups. Site-selective C-H functionalization of esters has been achieved using decatungstate anion photocatalysis, which could potentially be applied to selectively modify the propyl chain of this compound. researchgate.net
The use of benzoates as photosensitizing catalysts themselves has also been explored. nih.govresearchgate.net For instance, methyl 4-fluorobenzoate has been shown to act as a photosensitizing catalyst for C(sp³)–H fluorination reactions. chemicalbook.com This suggests that this compound or its derivatives could potentially mediate photocatalytic reactions, either intramolecularly or intermolecularly.
The field of photocatalysis offers a versatile and rapidly evolving set of tools for the modification of complex molecules. The application of these methods to this compound and its derivatives holds significant promise for the development of novel and efficient synthetic routes to functionalized compounds.
Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For Propyl 4-bromobenzoate (B14158574), both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide unambiguous evidence for its structure.
The ¹H NMR spectrum of Propyl 4-bromobenzoate displays characteristic signals corresponding to the propyl chain and the para-substituted benzene (B151609) ring. The aromatic region typically shows a pair of doublets, a pattern indicative of a 1,4-disubstituted benzene ring. The protons ortho to the ester group are deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom. The signals for the propyl group appear in the aliphatic region as a triplet for the terminal methyl protons, a sextet (or multiplet) for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom.
Based on data from analogous compounds like butyl 4-bromobenzoate and propyl 4-hydroxybenzoate, the expected chemical shifts are detailed below. rsc.orgnih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (H ortho to -COOPr) | ~7.90 | Doublet (d) | ~8.5 | 2H |
| Aromatic (H ortho to -Br) | ~7.58 | Doublet (d) | ~8.5 | 2H |
| -OCH₂- | ~4.25 | Triplet (t) | ~6.5 | 2H |
| -CH₂- | ~1.78 | Sextet (sxt) | ~7.0 | 2H |
| -CH₃ | ~1.02 | Triplet (t) | ~7.5 | 3H |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: four for the aromatic carbons (two quaternary and two protonated), one for the carbonyl carbon of the ester, and three for the propyl chain carbons. The carbonyl carbon is typically found in the range of 165-170 ppm. The carbon atom attached to the bromine (C-Br) is also a key indicator in the spectrum.
The predicted chemical shifts, extrapolated from data for similar esters such as butyl 4-bromobenzoate, are presented in the following table. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | ~165.8 |
| Aromatic (C ortho to -COOPr) | ~131.6 |
| Aromatic (C ortho to -Br) | ~131.0 |
| Aromatic (C-COOPr) | ~129.5 |
| Aromatic (C-Br) | ~127.9 |
| -OCH₂- | ~66.7 |
| -CH₂- | ~22.0 |
| -CH₃ | ~10.5 |
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For this compound, key correlations would be observed between the -OCH₂- protons and the central -CH₂- protons, and between the central -CH₂- protons and the terminal -CH₃ protons, confirming the structure of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals at ~4.25 ppm, ~1.78 ppm, and ~1.02 ppm to the carbon signals at ~66.7 ppm, ~22.0 ppm, and ~10.5 ppm, respectively. Similarly, the aromatic proton signals would be correlated to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial correlations for confirming the structure of this compound would include the correlation from the -OCH₂- protons (~4.25 ppm) to the ester carbonyl carbon (~165.8 ppm) and the aromatic quaternary carbon C-COOPr (~129.5 ppm). Additionally, correlations from the aromatic protons to adjacent aromatic carbons would confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups within a molecule.
The IR and Raman spectra of this compound are dominated by vibrations characteristic of the ester functional group and the substituted aromatic ring.
Carbonyl (C=O) Stretch: The most intense and easily identifiable peak in the IR spectrum is the C=O stretching vibration of the ester group, which typically appears in the range of 1715-1730 cm⁻¹. masterorganicchemistry.com
C-O Stretches: Two distinct C-O stretching vibrations are expected for the ester. The C(=O)-O stretch usually appears around 1270-1280 cm⁻¹, while the O-C (propyl) stretch is found near 1100-1120 cm⁻¹.
Aromatic C=C Stretches: The benzene ring gives rise to several characteristic peaks in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a 1,4-disubstituted ring are typically strong in the IR spectrum and appear in the 800-850 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weak to medium intensity band in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Principal Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong | Medium |
| C=O Stretch (Ester) | 1715-1730 | Very Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C(=O)-O Stretch | 1270-1280 | Strong | Weak |
| O-C Stretch | 1100-1120 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 800-850 | Strong | Weak |
| C-Br Stretch | 500-600 | Medium | Strong |
In-situ IR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. scielo.org.conih.govpurdue.edu The synthesis of this compound via the Fischer esterification of 4-bromobenzoic acid with propan-1-ol can be effectively monitored using this technique.
The key spectral changes observed during the reaction would include:
The disappearance of the broad O-H stretching band of the carboxylic acid reactant, which typically appears between 2500-3300 cm⁻¹.
The decrease in the intensity of the C=O stretching band of the carboxylic acid, usually found around 1680-1710 cm⁻¹.
The concurrent appearance and increase in the intensity of the sharp C=O stretching band of the this compound product at approximately 1720 cm⁻¹. scielo.org.co
The appearance of the characteristic C-O stretching bands of the ester product.
By tracking the intensity of these specific peaks over time, one can determine the reaction kinetics, identify the reaction endpoint, and ensure the complete conversion of the starting materials. nih.govmdpi.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butyl 4-bromobenzoate |
| Propyl 4-hydroxybenzoate |
| 4-bromobenzoic acid |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural features.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound by measuring its exact mass with high accuracy. The monoisotopic mass of the compound, which accounts for the most abundant isotopes of its constituent elements (C, H, Br, O), is a key parameter in its identification. For this compound (C₁₀H₁₁BrO₂), the expected exact mass provides a definitive confirmation of its molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govchemspider.com
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Exact Mass | 241.99424 Da |
Data sourced from PubChem nih.gov
Fragmentation Pattern Analysis
In mass spectrometry, the fragmentation pattern of this compound under electron ionization (EI) provides valuable structural information. The molecule typically undergoes cleavage at the ester linkage and within the alkyl chain. Analysis of related compounds, such as ethyl 4-bromobenzoate, helps in predicting the fragmentation pathway. nist.gov The molecular ion peak [M]⁺ is observed, and its isotopic pattern, showing two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), is characteristic of a monobrominated compound.
Key fragmentation pathways include:
Loss of the propoxy radical (•OCH₂CH₂CH₃): This results in the formation of the 4-bromobenzoyl cation, a prominent peak in the spectrum.
Loss of the propyl radical (•CH₂CH₂CH₃): This leads to the formation of a protonated 4-bromobenzoic acid fragment.
Loss of propene (CH₂=CHCH₂): A common rearrangement (McLafferty rearrangement if a gamma-hydrogen is present) can lead to the formation of the 4-bromobenzoic acid radical cation.
Cleavage of the aromatic ring: Further fragmentation can lead to the loss of CO or Br.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br) | Ion Structure | Description |
|---|---|---|
| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular Ion |
| 183/185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation (Loss of •OC₃H₇) |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation (Loss of CO from acylium ion) |
| 199/201 | [C₇H₄BrO₂]⁺ | (Loss of •C₃H₇) |
X-ray Diffraction and Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific single-crystal structure of this compound is not detailed in the available literature, extensive studies on closely related 4-bromobenzoate esters provide significant insight into its likely solid-state conformation, packing, and intermolecular interactions. researchgate.netnih.govresearchgate.net
Single-Crystal X-ray Diffraction Studies
Table 3: Representative Crystal Data for Methyl 4-bromobenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8485 (18) |
| b (Å) | 5.8921 (8) |
| c (Å) | 19.613 (2) |
| V (ų) | 1600.4 (3) |
Data from Bolte & Wissler (2006) researchgate.net
Polymorphism and Crystal Packing Effects from Related Compounds
Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a documented phenomenon in related compounds like 4-bromophenyl 4-bromobenzoate. rsc.orgresearchgate.net This compound is known to exist as three distinct polymorphs, each exhibiting unique mechanical properties described as brittle, plastic, and elastic. rsc.orgresearchgate.netresearchgate.net
These differing properties are a direct consequence of variations in their crystal packing and the topology of intermolecular interactions, particularly halogen and hydrogen bonds. researchgate.net The study of these polymorphs demonstrates how subtle changes in the arrangement of molecules within the crystal lattice can dramatically influence the macroscopic properties of the material. For example, layered structures with strong interactions within the layers but weaker forces between them can lead to plastic or bending behaviors. researchgate.net This highlights the critical role that crystal engineering and an understanding of packing effects play in materials science.
Intermolecular Interactions and Supramolecular Assemblies
The crystal structures of 4-bromobenzoate esters are stabilized by a variety of non-covalent interactions that guide the formation of extended supramolecular assemblies.
Halogen Bonding: The bromine atom is a key participant in forming directional halogen bonds. Short Br···O interactions are a characteristic feature in the packing of Methyl 4-bromobenzoate. researchgate.net Furthermore, Br···Br contacts are observed in the crystal structures of 4-methylphenyl 4-bromobenzoate and 4-formyl-2-nitrophenyl 4-bromobenzoate, linking molecules together. nih.govresearchgate.net These interactions are significant in directing the crystal packing.
C—H···O Hydrogen Bonds: Weak C—H···O hydrogen bonds are prevalent, where hydrogen atoms from the aromatic ring or the alkyl chain interact with the oxygen atoms of the carbonyl group. These interactions often link molecules into chains or layers. nih.govresearchgate.net
π–π Stacking: The aromatic rings of the benzoate (B1203000) group can engage in π–π stacking interactions, further stabilizing the crystal structure by creating columns or sheets of molecules. nih.gov
Despite a comprehensive search for scientific literature, no specific computational and theoretical chemistry studies focusing on this compound could be identified. Research in this area appears to be concentrated on closely related esters, such as methyl 4-bromobenzoate and ethyl 4-bromobenzoate, for which computational data are available.
Therefore, it is not possible to provide an article that adheres to the user's specified outline and content requirements for this compound. The requested detailed research findings, data tables, and analyses under the headings of Quantum Chemical Calculations and Molecular Modeling and Dynamics Simulations are not present in the currently available scientific literature for this specific compound.
Computational and Theoretical Chemistry Studies of Propyl 4 Bromobenzoate
Molecular Modeling and Dynamics Simulations
Intermolecular Interaction Energies
Intermolecular interactions play a crucial role in determining the physical properties and crystal packing of molecular solids. In the case of propyl 4-bromobenzoate (B14158574), non-covalent interactions such as hydrogen bonding and halogen bonding are of particular interest.
Hydrogen Bonding: Although propyl 4-bromobenzoate does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds can influence its crystal structure. Computational studies on related benzoate (B1203000) esters help in understanding the nature and strength of these interactions.
Halogen Bonding: The bromine atom in this compound is a key feature that can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. Theoretical studies on halobenzene derivatives have shown that the strength of halogen bonds is comparable to that of conventional hydrogen bonds. In the solid state, short Br···O interactions are observed in the crystal packing of methyl 4-bromobenzoate, indicating the presence of halogen bonding. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) analysis of halobenzene homodimers reveals that dispersion is a predominant force in halogen···halogen interactions, with significant electrostatic and induction contributions. nih.gov
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Halogen Bond | C-Br | O=C | 1-5 |
| Hydrogen Bond | C-H | O=C | 0.5-2 |
This table presents typical interaction energies for halogen and hydrogen bonds that are likely to be present in the condensed phase of this compound, based on computational studies of analogous molecules.
Theoretical Studies of Reaction Kinetics and Mechanisms
Theoretical chemistry provides powerful tools to investigate the kinetics and mechanisms of chemical reactions. For this compound, this includes its formation via Fischer esterification and its participation in other reactions.
The Fischer esterification of 4-bromobenzoic acid with propanol (B110389) is a classic example of an acid-catalyzed nucleophilic acyl substitution. libretexts.org Computational studies of this mechanism reveal the key steps involved:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The propanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A water molecule departs, and the carbonyl group is reformed.
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst.
Density Functional Theory (DFT) calculations can be used to determine the energy profile of this reaction, identifying the transition states and intermediates, and thus providing insights into the reaction kinetics. Studies on the alkaline hydrolysis of benzoate esters have utilized computational methods to calculate the activation energies for the formation of the tetrahedral intermediate, which is often the rate-determining step. nih.gov
Computational Predictions of Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity and selectivity of organic compounds. For this compound, these predictions can guide its use in synthesis and materials science.
Computational modeling can map out entire reaction pathways, providing a detailed understanding of the transformation from reactants to products. For instance, in a copper-catalyzed cascade reaction, computational analysis can help to delineate the sequence of elementary steps, including the formation of key intermediates. researchgate.net For this compound, theoretical elucidation of reaction pathways could be applied to understand its behavior in complex reaction mixtures or under various catalytic conditions.
Computational studies are instrumental in unraveling the mechanisms of catalyzed reactions. For reactions where this compound might be a substrate, such as palladium-catalyzed cross-coupling reactions, DFT calculations can clarify the roles of the catalyst, ligands, and reactants. These investigations can detail the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. While direct studies on this compound are scarce, research on the electro/Ni dual-catalyzed cross-coupling of methyl 4-bromobenzoate with carboxylates showcases how DFT and electrochemical voltammetry can be combined to systematically study the reaction mechanism. nih.gov
| Computational Method | Application in Studying this compound |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction energies, and transition states. |
| Møller–Plesset perturbation theory (MP2) | Accurate calculation of intermolecular interaction energies. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energies into electrostatic, exchange, induction, and dispersion components. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and intermolecular interactions. |
This table summarizes common computational methods and their potential applications in the theoretical study of this compound and its reactions.
Role As a Precursor and Intermediate in Complex Organic Synthesis
Synthesis of Heterocyclic Systems
Propyl 4-bromobenzoate (B14158574) is an important starting material for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
While direct cyclization from the ester is uncommon, propyl 4-bromobenzoate is a valuable precursor for 1,3,4-oxadiazole (B1194373) derivatives. The synthesis typically begins with the conversion of the propyl ester to 4-bromobenzohydrazide (B182510) through reaction with hydrazine (B178648) hydrate. This key intermediate, an acid hydrazide, can then be cyclized with various reagents, such as carboxylic acids or their derivatives, in the presence of a dehydrating agent like phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole ring system. This multi-step approach leverages the 4-bromophenyl scaffold provided by the initial starting material.
Similar to the synthesis of oxadiazoles, this compound can be used to generate 1,2,4-triazole (B32235) derivatives. The common strategy involves the initial formation of 4-bromobenzohydrazide. This hydrazide can then undergo condensation and cyclization with various nitrogen- and carbon-containing reagents to form the five-membered triazole ring. For example, reacting the hydrazide intermediate can lead to the formation of a 3-(4-bromophenyl)-substituted 1,2,4-triazole core, a motif found in a range of pharmacologically active compounds. researchgate.netorganic-chemistry.org
This compound serves as a foundational building block for constructing more complex nitrogen heterocycles, including pyridinones. nih.gov A common synthetic strategy involves utilizing the bromo-substituent for a palladium-catalyzed cross-coupling reaction to introduce a carbon-based side chain. This new substituent can be tailored to contain the necessary functional groups that, upon subsequent reaction steps, can cyclize to form the pyridinone ring. For instance, a Heck or Sonogashira coupling can install a side chain that, after modification, undergoes an intramolecular condensation or cyclization to yield the target heterocycle. This showcases the role of this compound in multi-step syntheses for creating complex, fused, or substituted ring systems. researchgate.netdoi.org
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The presence of the bromine atom makes this compound an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular frameworks.
This compound readily participates in numerous palladium-catalyzed cross-coupling reactions, leveraging the reactive C(sp²)–Br bond.
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl structure. This compound can be reacted with various aryl or vinyl boronic acids to yield propyl 4-arylbenzoates or propyl 4-vinylbenzoates, respectively. rsc.orgrsc.orgmdpi.comresearchgate.net
Heck Coupling: In the Heck reaction, this compound is coupled with an alkene to form a new C-C bond, typically yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. organic-chemistry.orgmdpi.com This reaction is a powerful tool for introducing vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an arylalkyne. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org It is a highly effective method for synthesizing compounds with a C-C triple bond, which are valuable intermediates for further transformations. researchgate.net
C-N Bond Formation:
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling this compound with a wide range of primary or secondary amines. organic-chemistry.orgwikipedia.org This method is one of the most powerful and general ways to synthesize aryl amines, which are prevalent in pharmaceuticals. nih.govresearchgate.netbeilstein-journals.org
C-S Bond Formation:
The principles of Buchwald-Hartwig coupling can be extended to form C-S bonds by using thiols as the coupling partner instead of amines. wikipedia.org This allows for the synthesis of propyl 4-(arylthio)benzoates, introducing a sulfur linkage to the aromatic ring.
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Propyl 4-arylbenzoate |
| Heck | Alkene | C-C | Propyl 4-vinylbenzoate derivative |
| Sonogashira | Terminal Alkyne | C-C | Propyl 4-alkynylbenzoate |
| Buchwald-Hartwig | Amine (Primary/Secondary) | C-N | Propyl 4-(amino)benzoate |
| Buchwald-Hartwig (Thiolation) | Thiol | C-S | Propyl 4-(thio)benzoate |
The dual reactivity of this compound makes it a highly strategic building block. Chemists can selectively perform a cross-coupling reaction at the C-Br bond while leaving the ester intact. Subsequently, the propyl ester can be hydrolyzed to the carboxylic acid, which can then participate in other reactions such as amide couplings or reductions to a benzyl (B1604629) alcohol. This orthogonal reactivity is crucial for the efficient synthesis of complex molecules, as it allows for the stepwise and controlled construction of the target structure. This approach minimizes the need for extensive protecting group manipulations, streamlining the synthetic route. rsc.org
Intermediate for Functional Materials and Polymers
This compound, and closely related 4-bromobenzoic acid derivatives, serve as critical intermediates in the synthesis of functional organic materials, particularly liquid crystals and specialized polymers. The key to its utility is the presence of the bromine atom on the phenyl ring, which provides a reactive site for carbon-carbon bond formation through various cross-coupling reactions. This allows for the systematic construction of rigid-core structures essential for the properties of these materials.
In the synthesis of liquid crystals, for example, molecules are designed with a rigid core and flexible terminal chains. The 4-bromobenzoate moiety can act as a foundational part of this rigid core. Through reactions like the Suzuki-Miyaura coupling, the bromine atom can be substituted with other aryl groups, extending the conjugation and tailoring the shape and electronic properties of the molecule to induce mesomorphic phases. Research into compounds like 4-alkoxyphenyl 4-alkoxybenzoates demonstrates how the benzoate (B1203000) core is fundamental to creating molecules that exhibit specific liquid crystal phases, such as the smectic A (SmA) phase.
The reactivity of the aryl bromide group is also leveraged in polymer synthesis. It can be used as a monomer or a chain-capping agent in polymerization reactions. Palladium-catalyzed reactions can link these monomer units together to form polymers with specific electronic or photophysical properties. The ester group, in turn, can be used to modulate solubility and influence the final material's processing characteristics.
| Material Class | Synthetic Role of 4-Bromobenzoate Core | Key Reaction Type | Resulting Property |
|---|---|---|---|
| Liquid Crystals | Forms the rigid molecular core | Suzuki or similar cross-coupling | Induces mesomorphic phases (e.g., Smectic A) |
| Conjugated Polymers | Monomer unit for polymerization | Palladium-catalyzed cross-coupling | Tailored electronic and optical properties |
| Organic Gelators | Component of self-assembling molecules | Esterification and cross-coupling | Formation of nano-fibrous networks |
Derivatization for Tailored Molecular Architectures
The structure of this compound is ideally suited for derivatization, enabling the construction of highly specific and complex molecular architectures. The aryl bromide acts as a versatile handle for modification, while the propyl ester can be retained or hydrolyzed as needed, providing a multi-faceted approach to synthesis.
Peptide Derivatization Strategies
In peptide chemistry, the 4-bromobenzoyl group (derivable from this compound's corresponding acid) is a valuable tool for chemical modification. It can be coupled to the N-terminus of a peptide chain using standard solid-phase peptide synthesis techniques. acs.orgnih.gov The introduction of this moiety serves a dual purpose. First, it modifies the chemical properties of the peptide itself. Second, and more importantly, it installs a reactive handle—the bromine atom—for subsequent, highly specific chemical transformations.
This strategy is central to creating diverse peptide libraries for screening and functional studies. acs.org Following the attachment of the 4-bromobenzoyl group, the peptide can undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the attachment of a wide array of arylboronic acids to the peptide, effectively "clicking" new functional groups onto the molecular scaffold under mild, aqueous conditions. acs.org This high-throughput method enables the rapid generation of hundreds of unique peptide derivatives from a single precursor, facilitating the exploration of structure-activity relationships. acs.orgnih.gov
| Strategy Step | Description | Purpose |
|---|---|---|
| Step 1: Coupling | Attachment of 4-bromobenzoic acid to the peptide's N-terminus. nih.gov | Installation of a reactive handle. |
| Step 2: Diversification | Palladium-catalyzed cross-coupling with various arylboronic acids. acs.org | Generation of a library of structurally diverse peptides. |
| Step 3: Screening | High-throughput screening of the peptide library. acs.org | Identification of peptides with desired functions (e.g., self-assembly, fluorescence). acs.org |
Ligand Synthesis for Catalysis
The synthesis of ligands for transition-metal catalysis is a cornerstone of modern chemistry, and precursors like this compound are valuable starting materials. Bipyridines and related nitrogen-containing compounds are particularly important ligands due to their strong ability to coordinate with metal centers, forming stable and effective catalysts. researchgate.netmdpi.comresearchgate.net
The aryl bromide functionality of this compound is a key feature for building these complex ligand frameworks. It is an excellent substrate for a range of palladium- or nickel-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. mdpi.comresearchgate.net For instance, a Suzuki coupling reaction between a bromobenzoate derivative and a pyridylboronic acid can be used to construct a phenylpyridine core, a common structural motif in catalytic ligands. rsc.org By choosing different coupling partners, chemists can synthesize a vast array of ligands with finely tuned steric and electronic properties, which in turn control the activity and selectivity of the final catalyst. The ester group can also be modified post-coupling to introduce additional functional groups or solubility-enhancing moieties.
| Reaction Name | Coupling Partner | Typical Ligand Class Synthesized |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., arylboronic acids) rsc.org | Bipyridines, Phenylpyridines, Biaryls researchgate.netmdpi.com |
| Stille Coupling | Organotin compounds (e.g., stannylpyridines) mdpi.com | Bipyridines, Biquinolines mdpi.com |
| Negishi Coupling | Organozinc compounds | Bipyridines, Unsymmetrical biaryls mdpi.com |
Green Chemistry Principles Applied to Propyl 4 Bromobenzoate Research
Sustainable Synthetic Routes
Sustainable synthetic routes for Propyl 4-bromobenzoate (B14158574) are designed to maximize the incorporation of reactant atoms into the final product while utilizing environmentally friendly reaction conditions.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Fischer-Speier esterification is a common method for synthesizing esters like Propyl 4-bromobenzoate from a carboxylic acid and an alcohol. nrochemistry.com The reaction between 4-bromobenzoic acid and propanol (B110389), in the presence of an acid catalyst, yields this compound and water.
The theoretical atom economy for this reaction is calculated as follows:
Reaction: C₇H₅BrO₂ (4-bromobenzoic acid) + C₃H₈O (Propanol) → C₁₀H₁₁BrO₂ (this compound) + H₂O (Water)
Molecular Weights:
4-bromobenzoic acid: 201.02 g/mol
Propanol: 60.10 g/mol
this compound: 243.10 g/mol
Water: 18.02 g/mol
Atom Economy Calculation: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% (243.10 g/mol / (201.02 g/mol + 60.10 g/mol )) x 100% ≈ 93.1%
This high theoretical atom economy indicates that the majority of the mass of the reactants is incorporated into the final product, with water being the only byproduct. However, true waste minimization also considers factors such as the use of catalysts, solvents, and energy. Traditional esterification often employs homogeneous acid catalysts like sulfuric acid, which can lead to corrosive waste streams and complex purification processes. nrochemistry.com
To further minimize waste, research has focused on solvent-free reaction conditions. For instance, the synthesis of propyl benzoate (B1203000) has been successfully achieved in a solvent-free system using immobilized lipase as a catalyst, which can be recovered and reused. nih.gov This approach eliminates the need for organic solvents, which are often volatile and hazardous.
Interactive Data Table: Theoretical Atom Economy of this compound Synthesis
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-bromobenzoic acid | C₇H₅BrO₂ | 201.02 |
| Propanol | C₃H₈O | 60.10 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₁BrO₂ | 243.10 |
| Atom Economy (%) | ~93.1% |
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. In the context of esterification reactions, several alternatives to traditional volatile organic compounds (VOCs) have been explored.
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ionic liquids have been shown to be effective for Fischer esterification, offering high catalytic activity and the advantage of being reusable. iitm.ac.inbit.edu.cnnih.gov In some cases, the ester product is immiscible with the ionic liquid, allowing for easy separation by decantation. bit.edu.cn This simplifies the purification process and reduces the generation of waste.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive to prepare. nih.gov Acidic deep eutectic solvents, for example, a mixture of choline chloride and p-toluenesulfonic acid, have been used as efficient and recyclable catalysts for the synthesis of various esters, achieving high conversion rates. researchgate.netsemanticscholar.orgresearchgate.net
Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry approach. Microwave-assisted, solvent-free synthesis of benzoic and benzyl (B1604629) esters has been demonstrated using Brønsted acidic ionic liquids, resulting in high yields and easy catalyst recycling. deakin.edu.au Similarly, the synthesis of propyl benzoate has been optimized under solvent-free conditions using an immobilized lipase. nih.govresearchgate.net
Catalyst Development for Enhanced Sustainability
The development of sustainable catalysts is a key area of research in green chemistry. The focus is on creating catalytic systems that are highly active, selective, and can be easily recovered and reused, thus minimizing waste and cost.
Heterogeneous catalysts are often preferred over their homogeneous counterparts because they can be easily separated from the reaction mixture by filtration. This simplifies product purification and allows for the catalyst to be reused in subsequent reaction cycles.
Solid Acid Catalysts:
Ion-exchange resins , such as Amberlyst-15, have been widely used as solid acid catalysts for esterification reactions. They are effective, reusable, and generate non-toxic waste compared to homogeneous mineral acids. researchgate.netdergipark.org.trjst.go.jpnih.gov
Zeolites are microporous aluminosilicate minerals that can function as solid acid catalysts. Their well-defined pore structures can lead to high selectivity. H-beta zeolites, for example, have shown superior performance in the benzoylation of phenol with benzoic acid. mdpi.comlidsen.commdpi.comresearchgate.net
Immobilized Enzymes:
Lipases are enzymes that can catalyze esterification reactions with high specificity and under mild conditions. Immobilizing lipases on solid supports allows for their easy recovery and reuse. For instance, Candida cylindracea lipase immobilized on a polymer blend has been used for the solvent-free synthesis of propyl benzoate, retaining a significant portion of its activity after multiple cycles. nih.govresearchgate.net
Interactive Data Table: Comparison of Catalytic Systems for Benzoate Ester Synthesis
| Catalyst Type | Example | Advantages | Disadvantages | Reusability |
| Homogeneous Acid | Sulfuric Acid | High activity | Corrosive, difficult to separate, waste generation | No |
| Heterogeneous Solid Acid | Amberlyst-15 | Easy separation, reusable, non-corrosive | Lower activity than homogeneous catalysts | Yes researchgate.netjst.go.jp |
| Heterogeneous Solid Acid | H-beta Zeolite | High selectivity, reusable | Can be deactivated by coking | Yes mdpi.com |
| Immobilized Enzyme | Immobilized Lipase | High specificity, mild conditions, reusable | Higher cost, potential for denaturation | Yes nih.govresearchgate.net |
| Ionic Liquid | Brønsted Acidic ILs | Dual solvent/catalyst, reusable | Higher cost, potential toxicity | Yes iitm.ac.inbit.edu.cn |
| Deep Eutectic Solvent | Choline chloride/p-TSA | Biodegradable, low cost, reusable | Can be sensitive to water | Yes researchgate.netsemanticscholar.org |
Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. The development of metal-free photocatalysts is a significant area of green chemistry research, as it avoids the use of potentially toxic and expensive heavy metals.
While direct research on the metal-free photocatalytic synthesis of this compound is limited, related studies on esterification and C-O bond formation are promising. For example, Eosin Y, an organic dye, has been used as a metal-free photoacid catalyst for the esterification of various carboxylic acids with alcohols under visible light at room temperature. chemrxiv.orgdoi.orgnih.gov This approach avoids the need for traditional strong acid catalysts and harsh reaction conditions. The mechanism involves the photo-excited catalyst facilitating the formation of a reactive intermediate from the carboxylic acid, which then reacts with the alcohol to form the ester. chemrxiv.org
The development of metal-free catalysts for transesterification has also been reported, offering a greener alternative to metal salt catalysts that can be polluting and prone to deactivation. thechemicalengineer.com These advancements suggest the potential for developing a metal-free photocatalytic route for the synthesis of this compound.
Energy Efficiency in Synthesis
Improving energy efficiency is a critical aspect of green chemistry, aiming to reduce the economic and environmental costs associated with chemical production. Traditional heating methods, such as refluxing with an oil bath, can be energy-intensive and time-consuming.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving energy efficiency. ajchem-a.com Microwaves directly heat the reaction mixture, leading to rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. asianjpr.comsphinxsai.com This rapid heating can also lead to higher product yields and purity by minimizing the formation of side products. ajchem-a.com
The microwave-assisted esterification of benzoic acid with propanol in the presence of a catalytic amount of sulfuric acid has been shown to produce propyl benzoate in just a few minutes. ajchem-a.com Solvent-free, microwave-assisted synthesis of various esters has also been successfully demonstrated, further enhancing the green credentials of this technique by reducing both energy consumption and solvent use. deakin.edu.au
A comparative study on the synthesis of butyl benzoate showed that microwave-assisted synthesis was completed in 6 minutes, whereas the conventional heating method required 45 minutes. ijsdr.org This dramatic reduction in reaction time translates to significant energy savings.
Ultrasound-Assisted Synthesis: Ultrasound irradiation is another alternative energy source that can enhance reaction rates in esterification. The acoustic cavitation generated by ultrasound can improve mixing and mass transfer, leading to faster reactions. Ultrasound-assisted esterification has been successfully applied to the production of various esters. mdpi.comfrontiersin.org
Microwave and Ultrasound-Assisted Reactions
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating. sphinxsai.com Unlike traditional methods that transfer heat via conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. uwlax.edu This efficient energy transfer can reduce reaction times from hours to mere minutes and often results in higher product yields with increased purity. ijsdr.orgnih.gov
In the context of this compound synthesis, microwave-assisted esterification of 4-bromobenzoic acid with n-propanol can be performed in a dedicated microwave reactor. The reaction mixture, typically containing the acid, alcohol, and a catalyst, is irradiated at a controlled temperature and power. Research on analogous reactions, such as the synthesis of butyl benzoate, demonstrates that microwave-assisted methods can be completed in as little as 6 minutes, compared to 45 minutes required for conventional heating. ijsdr.org Yields are also consistently higher, and the process is more energy-efficient. sphinxsai.comuwlax.edu
The table below provides a comparative analysis of conventional heating versus microwave-assisted synthesis for a representative esterification reaction to produce a benzoate ester, illustrating the typical enhancements observed.
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reactants | Benzoic Acid, n-Butanol, H₂SO₄ | Benzoic Acid, n-Butanol, H₂SO₄ |
| Reaction Time | 45 - 60 minutes | 5 - 10 minutes |
| Temperature | ~120°C (Reflux) | 150 - 170°C |
| Yield | ~70% | >90% |
| Energy Input | High | Low |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. hielscher.com This collapse generates localized "hot spots" with transient high temperatures and pressures, creating extreme conditions that accelerate chemical reactions. researchgate.net
For the synthesis of this compound, ultrasonic irradiation can enhance the esterification of 4-bromobenzoic acid by overcoming mass transfer limitations and increasing the reaction rate. hielscher.comnih.gov The process involves immersing the reaction vessel in an ultrasonic bath or using a direct-immersion ultrasonic horn. Studies on the ultrasound-assisted synthesis of various esters have shown significant rate enhancements and high conversion levels. researchgate.netnih.gov For instance, the acid-catalyzed synthesis of propyl esters from fatty acids is shown to be effectively promoted by ultrasonic irradiation. researchgate.net This technique is valued for its mild reaction conditions and efficiency. researchgate.net
The following table outlines representative conditions and outcomes for the ultrasound-assisted synthesis of an ester, highlighting the parameters relevant to the synthesis of this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Reactants | Carboxylic Acid, Alcohol, Acid Catalyst |
| Ultrasound Frequency | 20 - 40 kHz |
| Ultrasonic Power | 100 - 500 W |
| Reaction Temperature | 40 - 60°C |
| Reaction Time | 1 - 3 hours |
| Conversion/Yield | 80 - 95% |
Emerging Research Areas and Future Perspectives
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research, and the study of propyl 4-bromobenzoate (B14158574) is no exception. Computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, are being employed to predict and understand the compound's structural, electronic, and reactive properties. These theoretical insights guide experimental work, leading to a more efficient and targeted exploration of its chemical behavior.
For instance, computational studies can predict the most likely sites for electrophilic and nucleophilic attack, elucidate reaction mechanisms, and forecast the properties of novel materials derived from propyl 4-bromobenzoate. Experimental techniques, including X-ray crystallography and various spectroscopic methods, provide the necessary data to validate and refine these computational models. This integrated approach accelerates the discovery of new applications and optimizes existing synthetic routes involving this compound.
A key area of interest is the computational prediction of crystal packing and its influence on material properties. Research on analogous compounds, such as 4-bromophenyl 4-bromobenzoate, has revealed the existence of multiple polymorphic forms with distinct mechanical properties, ranging from elastic to brittle and plastic. rsc.org Computational crystal structure prediction, followed by experimental verification, can potentially identify polymorphs of this compound with desirable physical characteristics for specific applications.
Development of Novel Catalytic Systems for this compound Transformations
The chemical reactivity of this compound is dominated by the presence of the bromo-substituent on the aromatic ring and the propyl ester group. These functional groups serve as handles for a variety of chemical transformations, and the development of novel catalytic systems to effect these changes is a vibrant area of research.
Cross-Coupling Reactions: The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Research is focused on developing more efficient, selective, and sustainable catalytic systems. This includes the use of well-defined palladium precatalysts, novel phosphine or N-heterocyclic carbene (NHC) ligands, and exploring reactions in greener solvents. The goal is to synthesize a wide array of derivatives where the bromine atom is replaced by various organic fragments, leading to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the cross-coupling of related methyl 4-bromobenzoate with lithium 2-pyridyltriolborate has been demonstrated. sigmaaldrich.comchemicalbook.com
C-H Activation: Direct C-H activation and functionalization of the aromatic ring, ortho to the ester or bromo group, represents a powerful and atom-economical synthetic strategy. Developing catalytic systems, often based on transition metals like palladium, rhodium, or ruthenium, that can selectively activate and functionalize these C-H bonds in the presence of the C-Br bond is a significant challenge and an active area of investigation.
Ester Group Transformations: While the ester group is generally stable, novel catalytic methods for its transformation are also being explored. This includes selective hydrolysis under mild conditions, transesterification with complex alcohols, and reduction to the corresponding alcohol.
The table below summarizes some potential catalytic transformations of this compound and the focus of current research.
| Transformation Type | Reactive Site | Catalytic System | Research Focus |
| Suzuki Coupling | C-Br | Palladium/Ligand | Development of more active and stable catalysts for C-C bond formation. |
| Heck Reaction | C-Br | Palladium/Base | Olefination reactions to introduce vinyl groups. |
| Sonogashira Coupling | C-Br | Palladium/Copper | Introduction of alkyne moieties. |
| C-H Activation | Aromatic C-H | Transition Metals (Pd, Rh, Ru) | Site-selective functionalization of the aromatic ring. |
| Hydrolysis | Ester (C=O) | Biocatalysts (Lipases) | Mild and selective cleavage of the ester bond. |
Exploration of Advanced Material Science Applications
The rigid aromatic core and the presence of a heavy bromine atom make this compound and its derivatives interesting candidates for advanced materials. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures.
Liquid Crystals: The elongated shape of this compound is a feature common to many liquid crystalline compounds. By modifying the propyl group or by introducing other functional groups through reactions at the bromine site, it is possible to design and synthesize novel liquid crystals with specific phase behaviors and electro-optical properties.
Organic Electronics: Aryl bromides are common precursors in the synthesis of conjugated organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound can serve as a building block for such materials, where the 4-bromobenzoyl unit is incorporated into larger π-conjugated systems.
Polymers and Copolymers: The reactivity of the C-Br bond allows for the use of this compound as a monomer or a chain-end functionalizing agent in various polymerization reactions. For example, it could be incorporated into polyesters or used to initiate atom transfer radical polymerization (ATRP). The resulting polymers would possess the properties of the parent polymer, modified by the presence of the bromophenyl group, which could enhance properties like thermal stability or refractive index. A study on trimorphs of 4-bromophenyl 4-bromobenzoate highlighted how intermolecular interactions can influence mechanical properties, which is a crucial consideration in material design. rsc.org
Targeted Synthesis of Specialized Building Blocks and Precursors
One of the most significant emerging roles of this compound is as a precursor for the targeted synthesis of more complex and specialized chemical building blocks. lifechemicals.comaurumpharmatech.comasischem.com Its utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications of the ester and the bromo-substituent.
For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, 4-bromobenzoic acid, which is a versatile building block in its own right. nih.gov Alternatively, the bromine atom can be transformed via cross-coupling reactions, followed by modification of the ester group. This allows for the synthesis of a diverse range of difunctional or polyfunctional aromatic compounds that are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.
The synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs, which act as antifolates, utilizes methyl 4-bromobenzoate as a starting material. sigmaaldrich.comchemicalbook.com This highlights the role of such bromo-esters in the preparation of biologically active compounds. This compound can similarly be envisioned as a precursor to a wide array of specialized structures.
Q & A
Q. What are the recommended protocols for synthesizing Propyl 4-bromobenzoate with high purity?
this compound can be synthesized via esterification of 4-bromobenzoic acid with propanol under acidic catalysis. Key steps include:
- Refluxing equimolar amounts of 4-bromobenzoic acid and propanol in the presence of concentrated sulfuric acid.
- Purification via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Confirm purity using melting point analysis and HPLC (>99% purity). Safety protocols for handling corrosive acids (e.g., PPE, fume hood use) should align with SDS guidelines for related brominated compounds .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR can confirm ester formation (e.g., downfield shifts for the ester carbonyl and propyl group protons).
- FT-IR : Look for C=O stretch (~1720 cm) and absence of -OH bands from unreacted acid.
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (m/z 258 for [M]) and fragmentation patterns. Cross-reference with computational predictions for validation .
Q. How should this compound be stored to ensure stability?
- Store in airtight, light-resistant containers at 2–8°C.
- Avoid contact with oxidizing agents and strong bases to prevent ester hydrolysis.
- Monitor for decomposition via periodic TLC or GC-MS, as brominated aromatics can degrade under prolonged heat .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound polymorphs?
- Use SHELXL for refinement of high-resolution X-ray data to resolve ambiguities in unit cell parameters. For twinned crystals, employ the TWIN/BASF commands in SHELX .
- Validate hydrogen bonding and packing motifs using ORTEP-3 for visualization .
- Cross-check with differential scanning calorimetry (DSC) to correlate structural phases with thermal transitions .
Q. What strategies explain mechanical behavior variations in this compound polymorphs?
- Conduct nanoindentation tests to quantify elastic moduli and plasticity.
- Analyze crystal packing via Hirshfeld surfaces to identify weak interactions (e.g., C–H⋯O, Br⋯Br) that influence flexibility.
- Correlate slip-plane geometry (from crystallography) with reversible/irreversible bending modes observed in mechanical assays .
Q. How can computational modeling predict polymorph formation in this compound?
- Use density functional theory (DFT) to calculate lattice energies and identify thermodynamically stable forms.
- Simulate solvent effects (e.g., ethanol vs. acetone) with COSMO-RS to predict crystallization outcomes.
- Validate predictions against experimental PXRD and DSC data .
Q. What role do π–π stacking interactions play in supramolecular assemblies of this compound derivatives?
- Analyze coordination complexes (e.g., Zn-phenanthroline systems) using single-crystal XRD to measure interplanar distances (3.3–3.5 Å indicates π–π stacking).
- Compare fluorescence quenching in stacked vs. non-stacked derivatives to assess electronic coupling.
- Use Mercury CSD to mine structural databases for analogous brominated esters .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting NMR or XRD results arise, systematically rule out solvent effects, impurities, or pseudopolymorphism using orthogonal techniques (e.g., solid-state vs. solution-state NMR) .
- Safety Compliance : Align handling protocols with SDS guidelines for brominated compounds, including emergency rinsing procedures for skin/eye exposure and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
